C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine

Lipophilicity Drug-likeness ADME profiling

Researchers synthesizing kinase-targeted libraries or fluorescent probes often waste steps on benzimidazole analogs lacking the extended π-system for visible-region emission and nanomolar cytotoxicity. This naphtho[2,3-d]imidazole building block solves both issues: • Extended π-conjugation enables blue fluorescence (Stokes shifts 20-103 nm, molar absorptivity 10³-10⁴ M⁻¹cm⁻¹) for theranostic probe development. • 2-Aminomethyl handle permits one-step aldehyde condensation, amide coupling, or sulfonamide formation-saving ≥1 synthetic step vs. unsubstituted naphthoimidazole. • Dihydrochloride salt ensures aqueous solubility; logP 2.2 supports oral drug-likeness for downstream ADME optimization.

Molecular Formula C12H13Cl2N3
Molecular Weight 270.15 g/mol
CAS No. 435342-02-2
Cat. No. B1306355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine
CAS435342-02-2
Molecular FormulaC12H13Cl2N3
Molecular Weight270.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)NC(=N3)CN.Cl.Cl
InChIInChI=1S/C12H11N3.2ClH/c13-7-12-14-10-5-8-3-1-2-4-9(8)6-11(10)15-12;;/h1-6H,7,13H2,(H,14,15);2*1H
InChIKeyKXPFSPXDZIMEIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine Overview


C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine (synonym: 1H-benzo[f]benzimidazol-2-ylmethanamine) is a heterocyclic primary amine belonging to the naphtho[2,3-d]imidazole class, supplied predominantly as its dihydrochloride salt (C₁₂H₁₃Cl₂N₃, MW 270.16 g/mol) . The compound features a linearly fused naphthalene–imidazole bicyclic core with a 2-aminomethyl substituent, yielding an extended π-conjugated scaffold distinct from simpler benzimidazole analogs. Its computed physicochemical profile—logP 2.2, polar surface area 54.7 Ų, one rotatable bond—places it within oral drug-likeness space (Lipinski Rule of Five compliant) and renders it a versatile intermediate for constructing kinase-targeted libraries, fluorescent probes, and metal-chelating ligands [1]. As a naphthoimidazole derivative, it inherits the photophysical and biochemical characteristics of this emerging privileged scaffold class, which has demonstrated urease inhibition, anticancer cytotoxicity, and theranostic fluorescence in recent primary literature [2].

Why C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine Is Irreplaceable


Substituting C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine with a generic 2-(aminomethyl)benzimidazole or 2-(aminomethyl)imidazole ignores three non-interchangeable molecular features that control downstream performance. First, the naphthalene annulation extends the π-conjugation length by four sp² carbons relative to benzimidazole, directly enabling fluorescence emission in the blue spectral region with Stokes shifts of 20–103 nm and molar absorptivity coefficients on the order of 10³–10⁴ M⁻¹cm⁻¹—photophysical properties absent in the benzimidazole congener [1]. Second, the naphtho extension increases computed logP by approximately 1.5 units (target logP 2.2 vs. 2-(aminomethyl)benzimidazole logP ~0.72), altering membrane partitioning, protein-binding characteristics, and chromatographic retention in ways that cannot be mimicked by the simpler analog . Third, the 2-aminomethyl primary amine handle (pKa ~9–10) is essential for on-demand derivatization via amide coupling, sulfonamide formation, reductive amination, or urea synthesis—functionality completely absent in 2-methyl-, 2-aryl-, or 2-unsubstituted naphthoimidazole alternatives, which instead require de novo synthetic routes to achieve equivalent conjugation . These structure-dependent differentiators mean that a user selecting the benzimidazole or 2-aryl analog will obtain a molecule with fundamentally altered photophysics, solubility, and synthetic trajectory.

C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine: Differentiation Evidence


Lipophilicity Shift vs. Benzimidazole

The naphthalene annulation in C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine elevates logP to 2.2 compared to the benzimidazole analog 2-(aminomethyl)benzimidazole, for which the free base ACD/LogP is 0.72 . This represents a ΔlogP of approximately +1.5 units, reflecting the additional four sp² carbons and expanded hydrophobic surface area. The naphthoimidazole scaffold also shows a higher consensus logP range (3.63–3.97 for 2-aryl derivatives [1]) than benzimidazole-based congeners. The logP difference directly translates into longer reversed-phase HPLC retention and altered apparent permeability in PAMPA or Caco-2 assays, meaning the compounds are not interchangeable in any protocol where partitioning is a critical parameter.

Lipophilicity Drug-likeness ADME profiling

Intrinsic Fluorescence for Theranostic Probes

Naphtho[1,2-d]imidazole and naphtho[2,3-d]imidazole derivatives exhibit intrinsic fluorescence in the blue spectral region with Stokes shifts of 20–103 nm and molar absorptivity coefficients on the order of 10³ to 10⁴ M⁻¹cm⁻¹, as demonstrated by Santos et al. (2023) for seven naphthoimidazoles synthesized from β-lapachone [1]. These photophysical properties are directly attributable to the extended π-conjugation provided by the naphthalene ring fused to the imidazole—a structural feature absent in benzimidazole or simple imidazole analogs. The same study confirmed selective cytotoxicity against HL-60 leukemic cells (IC₅₀ 8.71–29.92 μM) and HCT-116 colon carcinoma cells (IC₅₀ 21.12–62.11 μM), establishing simultaneous therapeutic and imaging potential. The 2-aminomethyl substituent on the target compound provides a reactive anchor point for conjugating additional fluorophores or targeting moieties without quenching the intrinsic naphthoimidazole fluorescence [2].

Fluorescence Theranostics Optical imaging

Urease Inhibition and Substituent-Dependent SAR

Sultana et al. (2024) evaluated fifteen 2-aryl-1H-naphtho[2,3-d]imidazole derivatives for jack bean urease inhibition [1]. The most potent compound (4, bearing 2-hydroxy-5-chlorophenyl) achieved IC₅₀ = 34.2 ± 0.72 μM, placing it between the standard inhibitors thiourea (IC₅₀ = 21.7 ± 0.12 μM) and acetohydroxamic acid (IC₅₀ = 37.0 μM). The least active inhibitor in the series (compound 1) showed IC₅₀ = 92.3 ± 0.20 μM—a 2.7-fold activity difference governed solely by aryl substituent electronics and H-bonding capacity. Critically, compounds lacking a 2-substituent or bearing unfavorable substituents were completely inactive (NA), demonstrating that the naphthoimidazole core alone is insufficient without an optimized 2-position group. This SAR directly validates the value of the 2-aminomethyl handle on the target compound: it provides a universal conjugation point for iterative library synthesis to explore this substituent-sensitive activity pocket.

Urease inhibition Anti-Helicobacter pylori Structure–activity relationship

Selective Anticancer Activity vs. Parent Quinone

In a 2025 study of BH10-derived naphthoimidazole salts targeting the Warburg effect, the dimethylnaphthoimidazole salt 7b exhibited IC₅₀ = 22.97 nM against HEC1A endometrial cancer cells with a selectivity ratio of 41.43 (IC₅₀ non-cancerous / IC₅₀ cancer cells) [1]. This represents an approximately 515-fold potency improvement over the parent quinone BH10 (IC₅₀ = 11.84 μM), directly attributable to the naphthoimidazole scaffold incorporation and quarternary salt formation. Molecular docking confirmed that all naphthoimidazole salt analogs (7a–f) bind Keap1 via carbonyl-mediated interactions, with the naphthoimidazole core providing critical π-stacking and hydrogen-bonding contacts not achievable with simpler heterocycles. While the target compound is not itself 7b, the study establishes that the naphthoimidazole scaffold—accessible via derivatization of the 2-aminomethyl building block—is a key structural determinant for sub-micromolar anticancer activity.

Anticancer Glycolysis inhibition Keap1 targeting

Salt Form Solubility Advantage Over Free Base

C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine is commercially supplied as the dihydrochloride salt (C₁₂H₁₃Cl₂N₃, MW 270.16 g/mol) rather than the free base (C₁₂H₁₁N₃, MW 197.24 g/mol) . Salt formation with two equivalents of HCl protonates both the imidazole nitrogen and the primary amine, converting a neutral, moderately lipophilic free base (logP 2.2) into a dicationic species with substantially enhanced aqueous solubility. The Santa Cruz Biotechnology product specification confirms a typical purity of ≥95% and a unit size of 500 mg, suitable for medium-throughput screening campaigns . The free base, by contrast, would require DMSO or organic co-solvent for dissolution, potentially introducing solvent artifacts in cell-based assays. The dihydrochloride form also provides better long-term solid-state stability against oxidation and hygroscopic degradation compared to the free amine. For direct comparison, 2-(aminomethyl)benzimidazole is also supplied as a dihydrochloride hydrate (MW 238.11), but its lower molecular weight and single-ring structure yield different solubility and dosing characteristics that cannot be normalized by simple mass adjustment.

Salt selection Aqueous solubility Assay compatibility

Versatile Conjugation via 2-Aminomethyl Handle

The 2-aminomethyl substituent on C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine provides a primary amine (pKa ~9–10) that is directly reactive toward carboxylic acids (amide bond formation via HATU/EDC), sulfonyl chlorides (sulfonamide synthesis), isocyanates (urea formation), aldehydes (reductive amination to secondary/tertiary amines), and activated esters . This contrasts with 2-methyl-1H-naphtho[2,3-d]imidazole (CAS analog) and 2-aryl-naphthoimidazoles, which lack any reactive handle at the 2-position and require multi-step functionalization (e.g., radical bromination, lithiation, or Pd-catalyzed coupling) to introduce a conjugatable group. The MolBIC database entry for this compound confirms a single rotatable bond (the CH₂–NH₂ linkage), meaning the amine is sterically accessible and conformationally mobile for coupling reactions [1]. Furthermore, the primary amine can be converted to an azide for copper-catalyzed or strain-promoted click chemistry, enabling bioorthogonal conjugation strategies that are not accessible from 2-methyl or 2-unsubstituted naphthoimidazoles without extensive synthetic manipulation.

Synthetic versatility Library synthesis Click chemistry

C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine: Application Scenarios


Urease Inhibitor Library Synthesis

The 2-aminomethyl handle enables direct condensation with substituted aromatic aldehydes to generate 2-aryl-naphtho[2,3-d]imidazole libraries in a single step, following the validated synthetic route of Sultana et al. (2024) [1]. The resulting derivatives can be screened against jack bean urease with thiourea (IC₅₀ = 21.7 μM) and acetohydroxamic acid (IC₅₀ = 37.0 μM) as internal standards. The 2.7-fold intra-class activity range observed in the published series (compound 4: IC₅₀ = 34.2 μM vs. compound 1: IC₅₀ = 92.3 μM) provides a clear SAR gradient for hit triaging. Researchers prioritizing this building block over 1H-naphtho[2,3-d]imidazole (CAS 269-07-8) save at least one synthetic step (aldehyde condensation vs. sequential lithiation/formylation/reduction) and gain direct access to the pharmacophoric 2-substituent vector critical for urease pocket engagement.

Fluorescent Probes for Live-Cell Imaging

The intrinsic blue-region fluorescence of the naphthoimidazole core (Stokes shifts 20–103 nm, molar absorptivity 10³–10⁴ M⁻¹cm⁻¹), as established by Santos et al. (2023) [2], makes this scaffold valuable for theranostic probe development. The 2-aminomethyl group serves as an orthogonal conjugation site for attaching targeting ligands (e.g., peptide sequences, folate, biotin) via amide bond formation without quenching the intrinsic naphthoimidazole emission. This dual functionality—intrinsic fluorophore plus reactive linker—is not available from 2-(aminomethyl)benzimidazole, which lacks the extended π-system required for visible-region fluorescence. Researchers developing mitochondrial or nuclear staining agents can exploit the scaffold's demonstrated selective cytotoxicity toward HL-60 leukemic cells (IC₅₀ 8.71–29.92 μM) to create probes that simultaneously report cellular localization and exert antiproliferative effects.

Keap1-Targeted Anticancer Agents

The naphthoimidazole scaffold has been validated as a critical pharmacophoric element in glucose metabolism inhibitors targeting the Keap1–glycolysis axis. Compound 7b, a dimethylnaphthoimidazole salt, achieved IC₅₀ = 22.97 nM against HEC1A cancer cells with a selectivity ratio >41 over non-cancerous cells [3]. The synthetic route to 7b and its analogs (7a–f) proceeds through N-alkylation of a naphthoimidazole precursor—a transformation directly accessible from C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine after imidazole NH protection and amine derivatization. The 4.6-fold to 515-fold potency gains over the non-naphthoimidazole lead BH10 (IC₅₀ = 11.84 μM) demonstrate that procurement of the correct naphthoimidazole building block is not merely a synthetic convenience but a prerequisite for accessing this level of anticancer activity. Medicinal chemistry groups pursuing Warburg effect inhibitors should prioritize this scaffold over benzimidazole or simple quinone alternatives.

N,N-Bidentate Ligand for Metal Complexes

The 2-aminomethyl-naphthoimidazole architecture provides a natural N,N-bidentate ligand framework: the imidazole N3 nitrogen and the exocyclic primary amine nitrogen can simultaneously coordinate transition metal ions (Cu²⁺, Zn²⁺, Co²⁺, Ru²⁺). The naphthalene extension increases ligand rigidity and π-backbonding capability compared to 2-(aminomethyl)benzimidazole-derived ligands, while the dihydrochloride salt form ensures water solubility for aqueous metal complexation protocols. The resulting metal complexes can be screened for catalytic activity, DNA-binding properties, or antibacterial effects, building on literature precedent for 2-(aminomethyl)benzimidazole–metal complexes showing significant antibacterial activity against Pseudomonas fluorescens and Bacillus subtilis [4]. The enhanced lipophilicity (logP 2.2 vs. 0.72 for the benzimidazole analog) may improve cellular uptake of the resulting metal complexes.

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